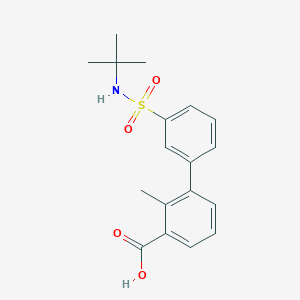
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% (3-A5-3-tBSPA) is a synthetic compound belonging to the class of compounds known as sulfonamides. It is a white crystalline solid at room temperature and has a melting point of approximately 123-125°C. 3-A5-3-tBSPA has a variety of applications in scientific research, including its use as a reagent in chemical synthesis, as an inhibitor of proteases, and as a fluorescent probe for imaging.
Scientific Research Applications
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% has a number of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of proteases, and as a fluorescent probe for imaging. It has also been used to study the inhibition of enzymes such as acetylcholinesterase and cytochrome P450.
Mechanism of Action
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% is an inhibitor of proteases, which are enzymes that break down proteins. It binds to the active site of the protease and prevents the enzyme from binding to and cleaving proteins. It is also a reversible inhibitor, meaning that it can be removed from the enzyme and the enzyme can resume its activity.
Biochemical and Physiological Effects
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antinociceptive effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, it is important to note that 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% is a relatively strong inhibitor of proteases and should be used with caution in experiments involving proteins.
Future Directions
The potential applications of 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% in scientific research are numerous. It could be used as a tool for studying the inhibition of enzymes involved in drug metabolism, for studying the inhibition of bacterial and fungal growth, and for studying the anti-inflammatory and antinociceptive effects of compounds. It could also be used as a fluorescent probe for imaging, as well as for studying the structure and function of proteins. In addition, 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% could be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a tool for studying the structure and function of proteins. Finally, 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% could be used as a tool for studying the structure and function of enzymes involved in drug metabolism, as well as for studying the inhibition of bacterial and fungal growth.
Synthesis Methods
3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-aminobenzoic acid with 3-t-butylsulfonyl chloride in the presence of a base, such as pyridine, to form 3-t-butylsulfonyl-3-aminobenzoic acid. The second step involves the reaction of this intermediate with phenylmagnesium bromide to form 3-Amino-5-(3-t-butylsulfamoylphenyl)benzoic acid, 95%.
properties
IUPAC Name |
3-amino-5-[3-(tert-butylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,18H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBGEAPHPMEOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3-T-butylsulfamoylphenyl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412941.png)
![4-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412942.png)
![4-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412950.png)
![5-Nitro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412959.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412965.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412969.png)



![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)
![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)


